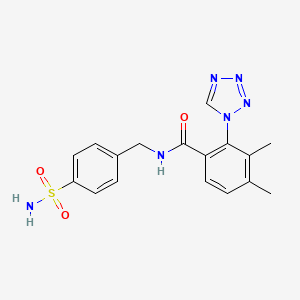

![molecular formula C17H16N4O2 B12160142 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide](/img/structure/B12160142.png)

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]pyridin-4-carboxamid ist eine synthetische organische Verbindung, die zur Chinazolin-Familie gehört. Diese Verbindung ist durch eine Chinazolin-Kernstruktur gekennzeichnet, die ein bicyclisches System ist, das aus einem Benzolring besteht, der mit einem Pyrimidinring verschmolzen ist. Das Vorhandensein einer Pyridin-4-carboxamid-Gruppe erhöht ihre chemische Komplexität und ihre potenzielle biologische Aktivität weiter.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]pyridin-4-carboxamid umfasst in der Regel mehrere Schritte:

Bildung des Chinazolin-Kerns: Der erste Schritt beinhaltet oft die Cyclisierung eines Anthranilsäurederivats mit einem geeigneten Aldehyd oder Keton unter sauren oder basischen Bedingungen, um den Chinazolin-Kern zu bilden.

Einführung der Isopropylgruppe: Die Isopropylgruppe kann durch Alkylierungsreaktionen mit Isopropylhalogeniden in Gegenwart einer Base eingeführt werden.

Anlagerung der Pyridin-4-carboxamid-Gruppe: Dieser Schritt beinhaltet die Kupplung des Chinazolin-Zwischenprodukts mit einem Pyridin-4-carbonsäurederivat, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol), um die Bildung der Amidbindung zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab und unter Verwendung von kontinuierlichen Strömungsreaktoren, um die Reaktions-effizienz und die Ausbeute zu verbessern. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um eine hohe Reinheit und Ausbeute im industriellen Umfeld zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Isopropylgruppe, was zur Bildung von hydroxylierten oder Keton-Derivaten führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen innerhalb der Chinazolin- und Pyridin-Einheiten angreifen und möglicherweise zu Alkohol-Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Halogenierung kann mit Reagenzien wie N-Bromsuccinimid (NBS) oder N-Chlorsuccinimid (NCS) erreicht werden, während nucleophile Substitutionen Reagenzien wie Natriummethoxid (NaOMe) beinhalten können.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Isopropylgruppe zu einem Keton führen, während die Reduktion der Carbonylgruppen Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie dient N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]pyridin-4-carboxamid als wertvolles Zwischenprodukt bei der Synthese komplexerer Moleküle. Seine einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Umwandlungen und die Entwicklung neuer Synthesemethoden.

Biologie

Biologisch gesehen hat diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen potenzielle Anwendungen bei der Untersuchung der Enzyminhibition und Rezeptorbindung. Sie kann als Sonde verwendet werden, um die Wirkmechanismen verschiedener Enzyme und Rezeptoren zu untersuchen.

Medizin

In der Medizin kann N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]pyridin-4-carboxamid pharmakologische Eigenschaften wie entzündungshemmende, krebshemmende oder antimikrobielle Aktivitäten aufweisen. Seine Fähigkeit, mit spezifischen biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung und therapeutische Anwendungen.

Industrie

Industriell kann diese Verbindung aufgrund ihres Potenzials, verschiedene chemische Modifikationen zu durchlaufen, bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden. Sie kann auch Anwendung bei der Herstellung von Agrochemikalien und anderen Spezialchemikalien finden.

Wirkmechanismus

Der Wirkmechanismus von N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]pyridin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Chinazolin-Kern der Verbindung kann die Struktur natürlicher Substrate oder Inhibitoren nachahmen, so dass er an aktive Stellen binden und die biologische Aktivität modulieren kann. Die Pyridin-4-carboxamid-Gruppe kann die Bindungsaffinität und Spezifität durch Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen verstärken.

Wirkmechanismus

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The pyridine-4-carboxamide group may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinazolin-Derivate: Verbindungen wie Gefitinib und Erlotinib, die als Krebsmittel eingesetzt werden, haben die Chinazolin-Kernstruktur gemeinsam.

Pyridin-Carboxamide: Verbindungen wie Nicotinamid und Isoniazid, die Pyridin-carboxamid-Gruppen besitzen, sind für ihre biologischen Aktivitäten bekannt.

Einzigartigkeit

N-[4-Oxo-3-(propan-2-yl)-3,4-dihydrochinazolin-6-yl]pyridin-4-carboxamid ist einzigartig durch die Kombination der Chinazolin- und Pyridin-carboxamid-Einheiten, die eindeutige chemische und biologische Eigenschaften verleihen. Diese duale Funktionalität ermöglicht einen breiteren Anwendungsbereich und Interaktionen im Vergleich zu Verbindungen, die nur eines dieser Strukturelemente aufweisen.

Eigenschaften

Molekularformel |

C17H16N4O2 |

|---|---|

Molekulargewicht |

308.33 g/mol |

IUPAC-Name |

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyridine-4-carboxamide |

InChI |

InChI=1S/C17H16N4O2/c1-11(2)21-10-19-15-4-3-13(9-14(15)17(21)23)20-16(22)12-5-7-18-8-6-12/h3-11H,1-2H3,(H,20,22) |

InChI-Schlüssel |

UPEPZSGZQJOWSD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12160068.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160076.png)

![2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one](/img/structure/B12160088.png)

![2-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160091.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[benzyl(methyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160095.png)

![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide](/img/structure/B12160096.png)

![methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160109.png)

![5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B12160120.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160127.png)

![N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12160135.png)

![6-chloro-1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12160140.png)